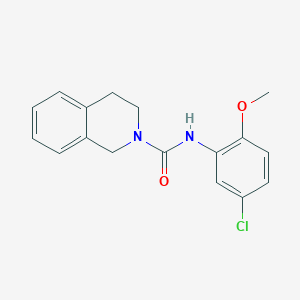
N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as ML297, is a small molecule inhibitor that has been developed for the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. ML297 has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide works by inhibiting the activity of a protein called TRPC4, which is involved in various cellular processes, including calcium signaling, cell growth, and migration. By inhibiting TRPC4, this compound can prevent the growth and spread of cancer cells and reduce inflammation in the brain, which can improve the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, reduce inflammation in the brain, and improve cardiovascular function. This compound can also improve cognitive function and reduce the risk of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency and selectivity. However, this compound has some limitations, including poor solubility in water and low bioavailability, which can affect its efficacy in vivo.
Future Directions
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide. One area of research is to optimize the synthesis method to improve the yield and purity of the compound. Another area of research is to develop more potent and selective inhibitors of TRPC4 that can be used in the treatment of various diseases. Additionally, further studies are needed to investigate the efficacy of this compound in vivo and its potential for use in clinical trials.
Synthesis Methods
N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-methoxy-5-chloroaniline with a series of reagents, including butyllithium, triethylorthoformate, and diethyl oxalate. The final step involves the reaction of the intermediate product with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to form this compound.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anticancer properties and can inhibit the growth of various cancer cell lines. This compound has also been studied for its potential use in the treatment of neurological disorders, including Parkinson's disease and Alzheimer's disease. In addition, this compound has been shown to have cardiovascular protective effects and can reduce the risk of heart disease.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-22-16-7-6-14(18)10-15(16)19-17(21)20-9-8-12-4-2-3-5-13(12)11-20/h2-7,10H,8-9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIAGMBGGAMYAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-methyl-2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5865088.png)
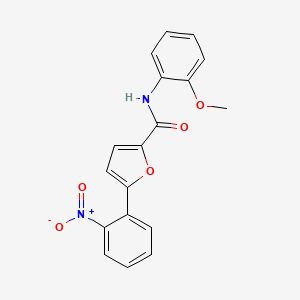
![N-(2-ethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5865109.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5865125.png)

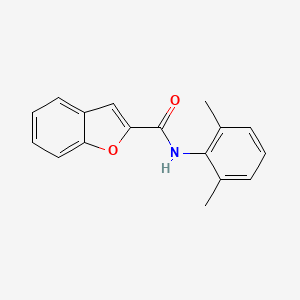

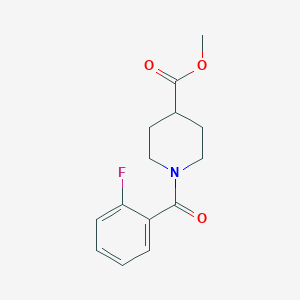
cyanamide](/img/structure/B5865161.png)
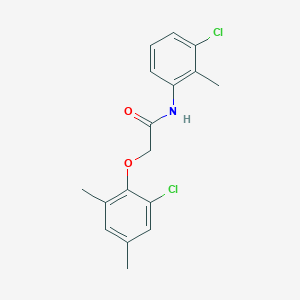
![5-nitro-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5865187.png)

![5,5-dimethyl-3-{2-[(4-methylphenyl)thio]ethyl}-2,4-imidazolidinedione](/img/structure/B5865195.png)